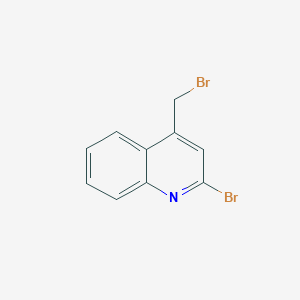

2-Bromo-4-(bromomethyl)quinoline

Description

Overview of Quinolines as Privileged Heterocyclic Scaffolds and Fundamental Building Blocks in Advanced Organic Synthesis

Quinoline (B57606), a fused bicyclic heterocycle comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent scaffold in a vast array of biologically active compounds and functional materials. nih.govwikipedia.org This "privileged" status stems from its rigid structure, which provides a well-defined three-dimensional orientation for appended functional groups, and its ability to engage in various non-covalent interactions. The nitrogen atom within the ring system imparts basicity and allows for hydrogen bonding, while the aromatic core facilitates π-π stacking interactions.

The synthetic utility of the quinoline nucleus is vast, with numerous named reactions developed for its construction, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. pharmaguideline.comiipseries.org These methods allow for the introduction of a wide variety of substituents onto the quinoline core, paving the way for the creation of diverse molecular libraries. The functionalization of the quinoline ring at its various positions is a key strategy in tuning the electronic and steric properties of the resulting molecules, thereby influencing their chemical reactivity and biological activity. nih.gov

Rationale for Strategic Halogenation and Introduction of Bromomethyl Moieties in Quinoline Architectures for Synthetic Elaboration

The introduction of halogen atoms, particularly bromine, onto the quinoline scaffold is a powerful strategy for enhancing its synthetic utility. rsc.orgrsc.org Halogenated quinolines serve as versatile precursors for a multitude of chemical transformations. The carbon-bromine bond can be readily cleaved and replaced through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. google.com This strategic functionalization enables the extension and diversification of the quinoline core, leading to the synthesis of complex molecular architectures that would be difficult to access through other means. researchgate.net

Furthermore, the introduction of a bromomethyl group (-CH2Br) provides an additional, highly reactive handle for synthetic manipulation. The bromine atom in a bromomethyl group is susceptible to nucleophilic substitution, making it an excellent electrophilic partner for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the straightforward attachment of various side chains and functional groups to the quinoline scaffold.

Academic and Research Relevance of 2-Bromo-4-(bromomethyl)quinoline as a Versatile Synthetic Intermediate

The compound this compound combines the strategic advantages of both a bromo-substituted quinoline ring and a reactive bromomethyl group. The bromine atom at the 2-position of the quinoline ring activates this position for nucleophilic aromatic substitution and provides a site for metal-catalyzed cross-coupling reactions. Simultaneously, the bromomethyl group at the 4-position serves as a potent electrophile for the introduction of diverse functionalities.

Structure

3D Structure

Properties

Molecular Formula |

C10H7Br2N |

|---|---|

Molecular Weight |

300.98 g/mol |

IUPAC Name |

2-bromo-4-(bromomethyl)quinoline |

InChI |

InChI=1S/C10H7Br2N/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2 |

InChI Key |

XVZCRLAYJAMXIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)CBr |

Origin of Product |

United States |

Design and Construction of Complex Quinoline Based Scaffolds Utilizing 2 Bromo 4 Bromomethyl Quinoline

Synthesis of Highly Functionalized Quinoline (B57606) Derivatives

The strategic placement of two distinct bromine functionalities on the quinoline core of 2-Bromo-4-(bromomethyl)quinoline provides a powerful handle for creating a multitude of derivatives. The differential reactivity of the aryl bromide at C-2 and the benzyl (B1604629) bromide at C-4 allows for a stepwise introduction of various substituents.

Classical synthetic routes to the quinoline scaffold itself often involve condensation reactions of anilines. frontiersin.orgnih.gov However, the focus with this compound is on its subsequent transformations. For instance, the bromomethyl group can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse side chains at the 4-position. Simultaneously, the bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups.

A notable example of creating highly functionalized quinolines involves a one-pot synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates. rsc.org This method utilizes a related precursor, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, and proceeds through successive Arbuzov and Horner-Wadsworth-Emmons reactions to generate a library of compounds with significant structural diversity. rsc.org

The synthesis of pyrazole-containing quinoline derivatives further illustrates the utility of such precursors. By reacting a quinoline carbohydrazide (B1668358) intermediate with dicarbonyl compounds, various pyrazolyl-substituted quinolines can be obtained, demonstrating the potential for creating complex heterocyclic systems. nih.gov

Strategies for Introducing Diverse Substituents onto the Quinoline Ring System

The inherent reactivity of this compound facilitates numerous strategies for diversification. The ability to selectively functionalize the C-2 and C-4 positions is a key advantage.

Table 1: Reactions for Introducing Substituents

| Position | Reaction Type | Reagents/Conditions | Introduced Substituent |

| C-4 (from bromomethyl) | Nucleophilic Substitution | Amines, Thiols, Alcohols, etc. | Alkylamino, Alkylthio, Alkoxy groups, etc. |

| C-2 (from bromo) | Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst, Base | Aryl, Heteroaryl groups |

| C-2 (from bromo) | Heck Coupling | Alkenes, Pd catalyst, Base | Alkenyl groups |

| C-2 (from bromo) | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | Alkynyl groups |

| C-2 (from bromo) | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Amino groups |

One effective strategy involves leveraging the differential reactivity of the two bromine atoms. The bromomethyl group is generally more susceptible to nucleophilic attack than the aryl bromide. This allows for initial modification at the 4-position, followed by a subsequent cross-coupling reaction at the 2-position. This stepwise approach provides precise control over the final structure.

For example, starting with a related compound, 6-Bromo-4-chloroquinoline, a two-step synthetic scheme has been devised where the bromine at the 6-position is first substituted via a Suzuki coupling, followed by substitution of the chlorine at the 4-position. openlabnotebooks.org While this highlights a different substitution pattern, the principle of sequential, regioselective functionalization is directly applicable to this compound.

Furthermore, the synthesis of 4-bromomethylquinoline-2(H)-one demonstrates another facet of quinoline chemistry, where the core structure is modified prior to or concurrently with the introduction of the reactive bromomethyl handle. google.com

Development of Novel Quinoline Analogs and Chemosystems for Library Synthesis

The modular nature of syntheses involving this compound makes it an ideal starting material for the creation of chemical libraries. The ability to introduce a wide array of substituents at two distinct points on the quinoline scaffold allows for the rapid generation of a large number of diverse analogs. nih.govacs.org

This approach is particularly valuable in drug discovery and materials science, where the systematic variation of substituents can lead to the identification of compounds with optimized properties. For instance, the synthesis of novel quinoline analogs of ketoprofen (B1673614) was undertaken to explore their potential as multidrug resistance protein 2 (MRP2) inhibitors. nih.gov This involved constructing a series of 2-(aryl)quinolines with variations that could be systematically evaluated for their biological activity. nih.gov

The development of a highly tunable quinoline-based fluorescent scaffold highlights the power of this approach. nih.govacs.org By designing a core structure with strategic domains for functionalization, researchers can create libraries of fluorescent molecules with tailored photophysical properties. nih.govacs.org This often involves regioselective palladium-catalyzed cross-coupling reactions, which are well-suited for the modification of bromo-substituted quinolines. acs.org The synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives further showcases the potential for generating new classes of quinoline compounds with interesting biological activities through a simple and flexible synthetic protocol. rsc.org

The Role of this compound in Molecular Hybridization Approaches

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or novel biological activities. The distinct reactive sites of this compound make it an excellent platform for such endeavors.

The quinoline scaffold itself is a well-established pharmacophore found in numerous drugs. frontiersin.org By using this compound, this core can be linked to other biologically active moieties. For example, the bromomethyl group at the 4-position can be used as a linker to attach another pharmacophore via a nucleophilic substitution reaction. Subsequently, the bromine at the 2-position can be further functionalized, for instance, by introducing another pharmacophoric group through a Suzuki coupling.

An example of this concept is the synthesis of quinoline-thiones fused with other heterocyclic systems. frontiersin.org While not directly starting from this compound, this work illustrates the principle of creating fused poly-heterocyclic scaffolds with the potential for enhanced biological activity. frontiersin.org Similarly, the design and synthesis of 2-phenyl quinoline hydrazide derivatives as bacterial DNA gyrase inhibitors demonstrate the hybridization of a quinoline scaffold with a hydrazine (B178648) moiety, leading to new chemical entities with promising antimicrobial activities. nih.gov The strategic functionalization of the quinoline ring at multiple positions is key to the success of these hybridization approaches. nih.gov

Academic Characterization and Structural Elucidation in Research of 2 Bromo 4 Bromomethyl Quinoline and Its Derivatives

Spectroscopic Techniques for Structural Confirmation (e.g., NMR Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy offers profound insights into the chemical environment of individual atoms within a molecule. In the study of brominated quinolines, both ¹H and ¹³C NMR are routinely employed. For instance, in the characterization of various brominated methoxyquinolines and nitrated bromoquinolines, 1D and 2D NMR techniques have been crucial for confirming their structures. nih.gov The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to neighboring protons through spin-spin coupling. For example, the synthesis of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline was confirmed by its ¹H NMR spectrum, which showed two aromatic doublet signals with meta coupling (⁴J = 2.4 Hz) at δH 8.47 and 7.70 ppm. nih.gov The absence of signals corresponding to the protons at the C-5 and C-7 positions confirmed the successful bromination at these sites. nih.gov Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. In the analysis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives, distinct signals in the ¹³C NMR spectra were key to identifying the carbons of newly formed pyrazole (B372694) moieties. nih.gov

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information helps in confirming the molecular weight of the synthesized compound. The presence of bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum. docbrown.info Any fragment containing a bromine atom will appear as a pair of peaks of nearly equal intensity, separated by two mass units. docbrown.info This distinctive pattern is a key signature in the mass spectra of compounds like 2-Bromo-4-(bromomethyl)quinoline. Predicted mass spectrometry data for the isomeric 4-bromo-2-(bromomethyl)quinoline (B1442825) shows the expected molecular ion peaks and various adducts. uni.lu

| Technique | Application in Quinoline (B57606) Characterization | Key Findings from Research |

| ¹H NMR | Determines the number, environment, and connectivity of protons. | Confirmed the structure of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline through characteristic aromatic signals and the disappearance of proton signals at brominated positions. nih.gov |

| ¹³C NMR | Provides information about the carbon framework of the molecule. | Identified the carbon signals of pyrazole moieties in derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide. nih.gov |

| Mass Spectrometry | Confirms molecular weight and elemental composition through isotopic patterns. | The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) creates a unique M/M+2 peak pattern, which is a hallmark for brominated compounds. docbrown.info |

Advanced Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and assessment of the purity of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of quinoline derivatives. For example, the purity of synthesized 4-bromomethyl-1,2-dihydroquinoline-2-one (B52548) was determined to be 99.67% using HPLC. chemicalbook.com Similarly, HPLC was employed to assess the purity of 4-bromomethylquinoline-2(H)-ketone, where the final product showed a purity of 97.3%. google.com The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation of the target compound from starting materials, by-products, and other impurities.

Gas Chromatography (GC) is another valuable tool, particularly for volatile and thermally stable compounds. The purity of related compounds like 2-(Bromomethyl)quinoline has been assayed using GC, achieving a purity of ≥96.5%. sigmaaldrich.comsigmaaldrich.com

The choice of chromatographic method often depends on the specific properties of the compound of interest, such as its polarity, volatility, and molecular weight. These techniques are often used in conjunction with spectroscopic methods to ensure the isolation of a pure compound whose structure is then unequivocally confirmed. Research on various substituted quinolines has relied on chromatographic methods for the isolation of the final products. researchgate.net

X-ray Crystallography for Precise Molecular Architecture Determination

The crystal structure of a related compound, 3-bromomethyl-2-chloro-quinoline, was determined to crystallize in the triclinic space group P-1. semanticscholar.org The analysis revealed a slightly distorted conformation for the pyridine (B92270) ring and a normal geometry for the phenyl ring. semanticscholar.org Furthermore, the study identified both intramolecular (C-H···Cl) and intermolecular (C-H···N) hydrogen bonding interactions, which contribute to the stability of the crystal lattice. semanticscholar.org

Q & A

Basic: What are the optimal synthetic routes for preparing 2-bromo-4-(bromomethyl)quinoline, and how can reaction yields be improved?

Methodological Answer:

The compound can be synthesized via bromination of 4-methylquinoline derivatives. A two-step approach is common:

Bromination at the 4-methyl position : Use N-bromosuccinimide (NBS) with a radical initiator like AIBN in anhydrous CCl₄ or acetonitrile under reflux. For example, bromination of 6-methyl-1,3-diphenylquinoline with NBS/AIBN achieved >80% conversion to the bromomethyl intermediate .

Bromination at the quinoline 2-position : Direct electrophilic substitution using Br₂ in HBr/AcOH or POBr₃ as a catalyst. Optimize stoichiometry (1.1–1.3 eq Br₂) and reaction time (4–6 hrs) to minimize di-brominated byproducts.

Yield Improvement : Use inert atmospheres (N₂/Ar), monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient). Yields typically range from 65–85%, depending on substitution patterns .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- 1H/13C NMR : Confirm bromomethyl (-CH₂Br) signals at δ 4.3–4.7 ppm (1H, singlet) and δ 30–35 ppm (13C). Quinoline protons appear as multiplets at δ 7.5–9.0 ppm. Contradictions in splitting patterns may arise from rotational isomerism; use variable-temperature NMR to resolve .

- Mass Spectrometry (HRMS) : Expect [M+H]+ peaks at m/z 300.9 (C₁₀H₈Br₂N+). Isotopic patterns (Br²⁷ and Br⁸¹) should match theoretical distributions.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 2-bromo vs. 3-bromo substitution). SHELX software refines crystal structures by analyzing bond lengths (e.g., C-Br ≈ 1.9 Å) and torsion angles .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. The bromomethyl group’s electron-withdrawing effect lowers the LUMO energy at C2, favoring oxidative addition with Pd(0) catalysts.

- Competitive Pathways : Compare activation energies for C-Br vs. C-CH₂Br bond cleavage. Bromine at C2 is more reactive due to resonance stabilization of the Pd intermediate.

- Validation : Correlate computational predictions with experimental outcomes (e.g., HPLC monitoring of coupling efficiency with aryl boronic acids) .

Advanced: What strategies mitigate side reactions during nucleophilic substitution of the bromomethyl group?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote elimination. Additives like K₂CO₃ or CsF stabilize intermediates.

- Temperature Control : Reactions at 60–80°C minimize SN1 pathways (carbocation formation). For example, substitution with diethanolamine in acetonitrile at 70°C achieved 75% yield without byproducts .

- Protection/Deprotection : Temporarily protect the quinoline nitrogen with Boc groups to prevent undesired coordination with nucleophiles .

Advanced: How do steric and electronic effects influence the biological activity of this compound derivatives?

Methodological Answer:

- SAR Studies : Modify the bromomethyl group to -CH₂OH or -CH₂NH₂ and test antimicrobial/anticancer activity. For example, 4-(bromomethyl) derivatives showed enhanced cytotoxicity (IC₅₀ = 2–5 µM) compared to non-brominated analogs .

- Steric Hindrance : Bulkier substituents at C4 reduce binding to enzyme active sites (e.g., acetylcholinesterase inhibition assays).

- Electron Density : Electron-withdrawing groups (Br, NO₂) at C2 increase electrophilicity, improving cross-reactivity in thiol-dependent pathways .

Advanced: How are crystallographic data discrepancies resolved for quinoline derivatives with multiple bromine substituents?

Methodological Answer:

- Twinned Crystals : Use PLATON to detect twinning and refine using HKLF5 format in SHELXL. For example, a triclinic crystal (space group P1) of a brominated quinoline derivative required twin law refinement (BASF = 0.32) to resolve R-factor inconsistencies .

- Disorder Modeling : Split bromine atoms into two positions if electron density maps suggest rotational disorder. Apply restraints (SIMU, DELU) to stabilize refinement .

Advanced: What analytical methods quantify trace impurities in this compound batches?

Methodological Answer:

- HPLC-DAD/ELSD : Use a C18 column (MeCN/H₂O + 0.1% TFA) to separate di-brominated impurities (retention time ≈ 12–14 mins).

- LC-MS/MS : Detect halogenated byproducts (e.g., 2,4-dibromoquinoline) via MRM transitions (m/z 342 → 262).

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995) and LOD/LOQ (≤0.1% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.